4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
CAS No.: 649560-32-7
Cat. No.: VC16887015
Molecular Formula: C14H11BrINO2
Molecular Weight: 432.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649560-32-7 |
|---|---|
| Molecular Formula | C14H11BrINO2 |
| Molecular Weight | 432.05 g/mol |
| IUPAC Name | 4-bromo-2-iodo-6-[(4-methoxyphenyl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C14H11BrINO2/c1-19-12-4-2-11(3-5-12)17-8-9-6-10(15)7-13(16)14(9)18/h2-8,18H,1H3 |
| Standard InChI Key | KJMVGQPYHHTMGU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-bromo-2-iodo-6-[(4-methoxyphenyl)iminomethyl]phenol, reflects its substitution pattern: a phenolic ring bearing bromine (C4), iodine (C2), and a methoxy-aniline-linked imine group (C6) . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 649560-32-7 | |
| Molecular Formula | C₁₄H₁₁BrINO₂ | |
| Molecular Weight | 432.05 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O | |
| InChIKey | ODVNAUYNDAGKEK-UHFFFAOYSA-N |
The planar cyclohexadienone core facilitates π-conjugation, while the imine group (-CH=N-) introduces rigidity and metal-binding capacity . X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding (e.g., N–H⋯O) that stabilizes the enol-imine tautomer, critical for maintaining structural integrity .
Spectroscopic and Crystallographic Characterization
X-Ray Diffraction Analysis
Crystallographic data for analogous Schiff bases (e.g., (E)-4-bromo-5-methoxy-2-((p-tolylimino)methyl)phenol) reveal:
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Planarity: The aromatic and imine regions deviate by ≤0.04 Å, ensuring conjugation .
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Hydrogen Bonding: Intramolecular N–H⋯O bonds (2.6–2.8 Å) create six-membered rings (S(6) motifs), while intermolecular O–H⋯O interactions (2.7 Å) stabilize crystal packing .
Spectroscopic Data
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FT-IR: Strong bands at ~1610 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (O–H stretch) .
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UV-Vis: Absorption maxima at 270–290 nm (π→π*) and 350–370 nm (n→π*), redshifted compared to non-halogenated analogs .
Physicochemical Properties
The high LogP value indicates lipophilicity, advantageous for membrane permeability in bioactive derivatives .
Applications and Derivatives
Coordination Chemistry
The imine and phenolic -OH groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit enhanced catalytic and antimicrobial activities compared to the free ligand .
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